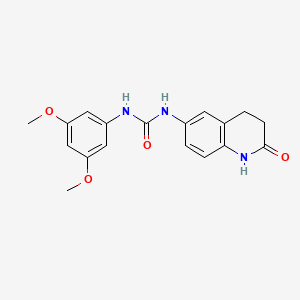
1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" is a derivative of tetrahydroisoquinoline with urea functionality. It is related to a class of compounds that have been identified as selective antagonists of the TRPM8 channel receptor. These compounds have been studied for their potential as antiprostate cancer agents due to their ability to inhibit the growth of LNCaP prostate cancer cells. The activity against prostate cancer is believed to be linked to the inhibition of the TRPM8 receptor, which reduces proliferation in tumor cells but not in non-tumor prostate cells .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, such as the compound , involves the incorporation of a urea function into the tetrahydroisoquinoline system. The structure-activity relationships indicate that the presence of both the urea function and the tetrahydroisoquinoline system is necessary for the antagonistic activity against the TRPM8 receptor. The synthesis process also considers the stereochemistry of the compound, as trans isomers have been found to be more active than their cis counterparts .
Molecular Structure Analysis
While the specific molecular structure of "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" is not detailed in the provided papers, a related compound "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" has been analyzed. This compound features a nearly planar 2,5-dimethoxyphenyl moiety and a dihedral angle between the benzene ring and the urea moiety. The molecular structure is stabilized by intramolecular hydrogen bonding, which is a common feature that could be expected in similar compounds .
Chemical Reactions Analysis
The provided papers do not offer specific details on the chemical reactions involving "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea." However, the general class of tetrahydroisoquinoline derivatives has been shown to interact selectively with the TRPM8 channel receptor, which implies that these compounds can engage in specific receptor-ligand interactions that lead to the inhibition of the receptor's activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" are not explicitly described in the provided papers. However, the related compound "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" exhibits intermolecular hydrogen bonding in its crystal structure, which contributes to the formation of a three-dimensional network. Such hydrogen bonding patterns are indicative of the compound's solubility and stability characteristics, which are important physical and chemical properties .
科学研究应用
Synthesis and Chemical Properties
Synthesis of Quino[1,2‐c]quinazolines : The study by Phillips and Castle (1980) details the synthesis of a variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using intermediates that share structural similarities with the compound . These intermediates were reacted with various agents to produce a range of derivatives, highlighting the compound's versatility in chemical synthesis (Phillips & Castle, 1980).
Metabolism of P-glycoprotein Inhibitor : A study on the metabolism of HM-30181, a new P-glycoprotein inhibitor, by Paek et al. (2006), describes the in vitro and in vivo metabolic pathways in rats. This research underscores the relevance of similar compounds in understanding drug metabolism and potential interactions (Paek et al., 2006).
Macrocyclic Bis(ureas) as Ligands : Kretschmer et al. (2014) synthesized two macrocyclic bis(ureas) based on diphenylurea, demonstrating their ability to form adducts with polar molecules and act as complexing agents towards a series of anions. This study illuminates the compound's potential for developing new ligands in coordination chemistry (Kretschmer et al., 2014).
Synthesis of Octahydroquinazolines : Research by Tonkikh et al. (2004) on the multicomponent synthesis of octahydroquinazolines showcases the compound's utility in creating heterocyclic compounds, which are of interest in medicinal chemistry and drug design (Tonkikh et al., 2004).
Biological Activities and Applications
- Selective Orexin-1 Receptor Antagonist : A study on a brain-penetrant, selective orexin-1 receptor antagonist by Bonaventure et al. (2015) highlights the compound's relevance in studying arousal-related processes and its potential therapeutic applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
安全和危害
The safety and hazards of this compound would need to be evaluated through experimental studies. As a general precaution, compounds containing urea groups should be handled carefully due to the potential release of isocyanates under certain conditions.
未来方向
Future research could explore the biological activity of this compound, potentially through in vitro and in vivo studies. Modifications to the structure could also be explored to optimize its activity and pharmacokinetic properties.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and studies would be needed. If you have access to such data or studies, feel free to provide them, and I can help interpret the results.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-14-8-13(9-15(10-14)25-2)20-18(23)19-12-4-5-16-11(7-12)3-6-17(22)21-16/h4-5,7-10H,3,6H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVWDWGPWCFROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

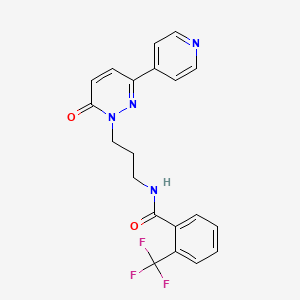
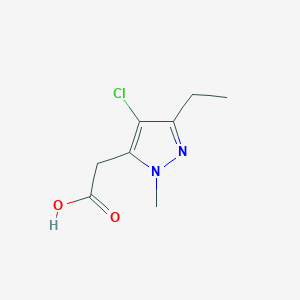
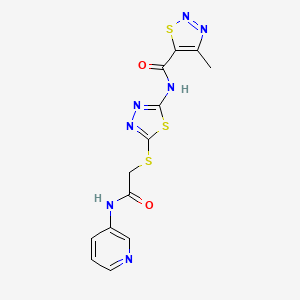
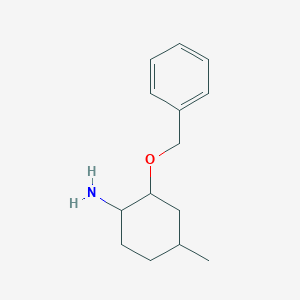
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)


![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)
![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)